Azide-Terminal Click Chemistry Capability Distinguishes This VHL Conjugate from Amine-Terminated Analogs Requiring Alternative Conjugation Strategies
This compound contains a terminal azide group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to alkyne-functionalized target protein ligands. In contrast, the closest structural analog, VH 032 amide-alkylC5-amine (CAS 2415256-20-9), terminates in a primary amine requiring activation via NHS ester or similar coupling reagents. The azide group provides orthogonal reactivity that proceeds with high regioselectivity under mild aqueous conditions without cross-reactivity toward amine, carboxyl, or thiol functionalities present elsewhere in PROTAC constructs. The azidohexanoyl linker length (6 carbons from amide nitrogen to azide terminus, approximately 8-10 Å extended) positions the conjugation handle at a specific distance from the VHL-binding hydroxyproline core .
| Evidence Dimension | Terminal functional group and conjugation chemistry |
|---|---|
| Target Compound Data | Terminal azide (-N3); compatible with CuAAC click chemistry with alkyne-bearing partners |
| Comparator Or Baseline | VH 032 amide-alkylC5-amine (CAS 2415256-20-9): terminal amine (-NH2); requires activation with EDC/NHS or similar reagents for amide bond formation |
| Quantified Difference | Orthogonal reactivity (azide vs. amine) dictates distinct synthetic workflows; azide enables bioorthogonal conjugation in complex mixtures without protecting groups |
| Conditions | Chemical synthesis context; CuAAC reaction typically performed with CuSO4/sodium ascorbate or Cu(I) catalysts in aqueous/organic solvent mixtures |
Why This Matters
The azide terminus permits direct, single-step conjugation to pre-existing alkyne-modified target ligands without the intermediate activation steps required for amine-terminal conjugates, reducing synthetic steps and potential yield losses.
